Methyl 3-(4-amino-2-fluorophenoxy)-2,2-dimethylpropanoate
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Overview
Description
Methyl 3-(4-amino-2-fluorophenoxy)-2,2-dimethylpropanoate is a chemical compound with the molecular formula C13H18FNO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-amino-2-fluorophenoxy)-2,2-dimethylpropanoate typically involves the reaction of 4-amino-2-fluorophenol with methyl 3-bromo-2,2-dimethylpropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-amino-2-fluorophenoxy)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-amino-2-fluorophenoxy)-2,2-dimethylpropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-amino-2-fluorophenoxy)-2,2-dimethylpropanoate involves its interaction with specific molecular targets. The amino and fluorophenoxy groups play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. This compound may affect various signaling pathways, including those involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline
- 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline
- 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine
Uniqueness
Methyl 3-(4-amino-2-fluorophenoxy)-2,2-dimethylpropanoate is unique due to its specific structural features, such as the presence of both amino and fluorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16FNO3 |
---|---|
Molecular Weight |
241.26 g/mol |
IUPAC Name |
methyl 3-(4-amino-2-fluorophenoxy)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,11(15)16-3)7-17-10-5-4-8(14)6-9(10)13/h4-6H,7,14H2,1-3H3 |
InChI Key |
TZOBNOZYGIUMFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=C(C=C(C=C1)N)F)C(=O)OC |
Origin of Product |
United States |
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